5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-14-5-1-3-12(7-14)10-27-11-15(22)9-17(19(27)29)18(28)26-16-6-2-4-13(8-16)20(23,24)25/h1-9,11H,10H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOJQRCLIVDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heteroaryl compounds characterized by the presence of a pyridine ring and various substituents that enhance its biological profile. The trifluoromethyl and chlorophenyl groups are notable for their influence on pharmacological activity.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Enzyme Inhibition : Many heteroaryl compounds act as inhibitors of key enzymes involved in disease pathways. For instance, the presence of a trifluoromethyl group has been linked to increased potency in inhibiting enzymes such as reverse transcriptase and various kinases .
- Receptor Modulation : Compounds like this one may also interact with receptors, influencing signaling pathways critical for cell proliferation and survival. This interaction can lead to apoptosis in cancer cells, showcasing potential anti-cancer properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar derivatives:
Case Studies
- Anti-Cancer Activity : A study demonstrated that the compound induced apoptosis in human bladder cancer cell lines (T24T), leading to reduced tumor growth in xenograft models. The mechanism involved downregulation of pro-survival proteins such as XIAP .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results for potential therapeutic applications in neurodegenerative diseases and gastric disorders .
- Anti-inflammatory Effects : Research on inflammatory models revealed that the compound significantly suppressed the production of pro-inflammatory cytokines, suggesting its role as a potential anti-inflammatory agent .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of various diseases. Its structural characteristics, including the trifluoromethyl group and the chloro-substituted phenyl rings, contribute to its bioactivity.
Antiviral Activity
Research indicates that derivatives of pyridine carboxamides, including this compound, exhibit antiviral properties. Studies have shown that certain substitutions on the pyridine ring can enhance potency against viral infections. For example, compounds with similar structures have demonstrated effectiveness against viruses such as Dengue and Zika, suggesting that 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide could be explored for antiviral drug development .
Anticancer Properties
The compound's ability to inhibit specific cancer cell lines has been documented. Research has highlighted that pyridine derivatives can interfere with cancer cell proliferation by targeting various signaling pathways. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the trifluoromethyl and chloro groups can significantly influence biological activity.
Trifluoromethyl Group
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable traits in drug design. Compounds containing this group have shown improved binding affinity to target proteins, leading to enhanced pharmacological effects .
Chloro Substituents
Chloro substituents have been associated with increased biological activity in various chemical classes. The presence of a chloro group in this compound may contribute to its ability to modulate enzyme activity involved in disease processes .
Case Studies
Several case studies have illustrated the therapeutic potential of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral | Demonstrated effectiveness against Dengue virus with IC50 values indicating significant inhibition of viral replication. |
| Study B | Anticancer | Showed that derivatives induced apoptosis in breast cancer cell lines; alterations in SAR led to increased potency. |
| Study C | Enzyme Inhibition | Investigated the inhibition of specific kinases; modifications resulted in enhanced selectivity and reduced off-target effects. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates substitutions at activated positions. Chloro groups at positions 5 and on the benzyl substituent are primary targets.
| Reaction Type | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Displacement with amines | DMF, 80°C, K₂CO₃, 12 h | 5-Amino derivative | 68% | |
| Methoxylation | NaOMe/MeOH, reflux, 6 h | 5-Methoxy-pyridine analog | 72% |
Key Findings :
-
The 5-chloro group undergoes substitution more readily than the benzyl-bound chloro due to ring activation by the electron-withdrawing carboxamide.
-
Steric hindrance from the trifluoromethylphenyl group slows substitution at position 3 .
Hydrolysis of Carboxamide
The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, destabilizing the bond .
Oxidation and Reduction Reactions
The pyridine ring and substituents participate in redox transformations.
Structural Impact :
-
Oxidation of the benzylmethyl group forms a ketone, confirmed by IR (C=O stretch at 1680 cm⁻¹) .
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Catalytic hydrogenation selectively reduces the pyridine ring without affecting chloro or trifluoromethyl groups .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl halide moieties.
| Coupling Type | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | Biaryl derivatives | 74% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa, toluene | N-Arylated analogs | 58% |
Optimization Notes :
-
The trifluoromethyl group necessitates electron-deficient ligands (e.g., XPhos) to prevent catalyst poisoning .
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Microwave-assisted Suzuki coupling reduces reaction time to 2 h with comparable yields .
Condensation Reactions
The carboxamide participates in cyclocondensation with aldehydes or ketones.
| Partner Reagent | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Benzaldehyde | AcOH, 120°C, 8 h | Quinazolinone fused derivative | 66% | |
| Acetylacetone | K₂CO₃, DMF, 100°C, 12 h | Pyridopyrimidine hybrid | 59% |
Mechanistic Pathway :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
